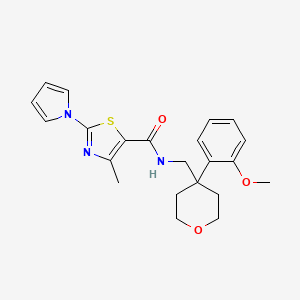

N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Descripción

Propiedades

IUPAC Name |

N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S/c1-16-19(29-21(24-16)25-11-5-6-12-25)20(26)23-15-22(9-13-28-14-10-22)17-7-3-4-8-18(17)27-2/h3-8,11-12H,9-10,13-15H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPZYZAYJGSHLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3(CCOCC3)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, exploring its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following characteristics:

| Property | Details |

|---|---|

| Common Name | N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide |

| CAS Number | 1327244-30-3 |

| Molecular Formula | C22H25N3O3S |

| Molecular Weight | 411.5 g/mol |

The biological activity of this compound can be attributed to its structural components, particularly the thiazole and pyrrole moieties. Thiazoles are known for their diverse pharmacological properties, including anticancer, anticonvulsant, and antimicrobial activities. The presence of the methoxyphenyl group may enhance the binding affinity to various biological targets, which is crucial for its therapeutic efficacy.

1. Antitumor Activity

Research indicates that thiazole derivatives often exhibit significant antitumor properties. For instance, compounds similar to N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide have shown promising results in inhibiting cancer cell proliferation. Studies have demonstrated that thiazole-containing compounds can induce apoptosis in various cancer cell lines, including MCF7 (breast cancer) and A431 (skin cancer) cells, with IC50 values indicating potent cytotoxicity .

2. Anticonvulsant Activity

The compound's structural features suggest potential anticonvulsant properties. Thiazoles have been linked to effective anticonvulsant activity in various studies. For example, certain thiazole derivatives have been shown to eliminate tonic extensor phases in seizure models, indicating their ability to modulate neuronal excitability .

3. Antimicrobial Properties

Compounds with similar sulfonamide structures are frequently investigated for their antimicrobial effects. The thiazole ring's presence enhances the compound's ability to inhibit bacterial growth, making it a candidate for further exploration in treating bacterial infections .

Case Studies and Research Findings

Several studies highlight the biological activity of thiazole derivatives:

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of a series of thiazole-based compounds on human cancer cell lines. The results indicated that compounds with electron-donating groups, such as methyl or methoxy substituents on the phenyl ring, exhibited enhanced antitumor activity compared to their unsubstituted counterparts. The study reported IC50 values as low as 1.61 µg/mL for certain derivatives .

Case Study 2: Anticonvulsant Screening

In a screening of novel thiazole-integrated compounds, one derivative displayed significant anticonvulsant activity with a median effective dose (ED50) lower than that of traditional anticonvulsants. The structure–activity relationship (SAR) analysis suggested that substituents at specific positions on the thiazole ring were critical for enhancing activity .

Comparación Con Compuestos Similares

Structural Analogues and Their Key Features

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Key Observations

Heterocyclic Core Variations

- Thiazole vs. Pyrazole/Thiophene: The target compound’s thiazole core (vs. pyrazole in or thiophene in ) likely enhances π-π stacking interactions in receptor binding.

- Substituent Effects : The 1H-pyrrol-1-yl group at position 2 (target compound) may enhance solubility compared to bulkier 4-pyridinyl () or bromophenyl () groups.

Amide Side Chain Modifications

- Tetrahydro-2H-pyran vs.

- Comparison with Dasatinib : While Dasatinib’s amide side chain includes a chloro-methylphenyl group and a piperazinyl-hydroxyethyl moiety for kinase selectivity, the target compound’s tetrahydro-pyran group may favor distinct pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.